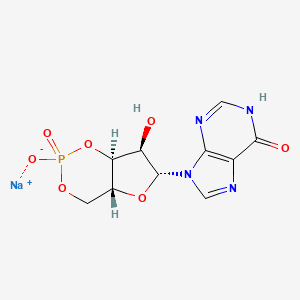

Inosine-3',5'-cyclic monophosphate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Inosine-3’,5’-cyclic monophosphate sodium salt is a cyclic nucleotide derived from inosine. It is commonly used in biochemical research to study the specificity and activity of cyclic purines, including other cyclic monophosphates such as adenosine-3’,5’-cyclic monophosphate and guanosine-3’,5’-cyclic monophosphate .

Mécanisme D'action

Target of Action

Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a cyclic purine nucleotide . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .

Mode of Action

It is known to be involved in the regulation of various cellular processes, similar to other cyclic nucleotides .

Biochemical Pathways

cIMP is part of the cyclic nucleotide family, which includes cAMP and cGMP. These molecules are key secondary messengers in many biological processes . For instance, when soluble guanylyl cyclase (sGC) is stimulated by nitric oxide (NO), inosine triphosphate (ITP) is converted to cIMP . This process may activate Rho kinase (ROCK), resulting in reduced activity of myosin light chain phosphatase (MLCP), thus increasing myosin light chain phosphorylation (MLC-p) and contraction of vascular smooth muscle (VSM) .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the kidneys .

Result of Action

The molecular and cellular effects of cIMP’s action are likely to be diverse, given its role as a secondary messenger. It may influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of cIMP can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as phosphodiesterases, can affect the levels of cIMP in the cell . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the stability and activity of cIMP .

Analyse Biochimique

Biochemical Properties

Inosine-3’,5’-cyclic monophosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as soluble guanylyl cyclase, which synthesizes it in response to hypoxia in porcine coronary arteries . This interaction is crucial for the augmentation of vascular contraction mediated by the stimulation of Rho kinase . Additionally, inosine-3’,5’-cyclic monophosphate sodium salt is used in studies comparing the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates of adenosine and guanosine .

Cellular Effects

Inosine-3’,5’-cyclic monophosphate sodium salt influences various cellular processes. It has been shown to stimulate steroidogenesis by adrenocortical cells in rats and insulin secretion in hamster pancreas cells. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism by acting as a second messenger in signal transduction mechanisms .

Molecular Mechanism

The molecular mechanism of inosine-3’,5’-cyclic monophosphate sodium salt involves its synthesis by soluble guanylyl cyclase in response to hypoxia, which is activated by endothelium-derived nitric oxide . This compound binds to specific biomolecules, leading to the activation of Rho kinase and subsequent vascular contraction . Additionally, it acts as a second messenger in various signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of inosine-3’,5’-cyclic monophosphate sodium salt can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of inosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis and insulin secretion At higher doses, it may exhibit toxic or adverse effects, although specific studies detailing these effects are limited

Metabolic Pathways

Inosine-3’,5’-cyclic monophosphate sodium salt is involved in metabolic pathways that include its synthesis by soluble guanylyl cyclase and its role as a second messenger in signal transduction mechanisms . It interacts with enzymes and cofactors that regulate its production and degradation, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of inosine-3’,5’-cyclic monophosphate sodium salt within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its function as a second messenger in signal transduction pathways .

Subcellular Localization

Inosine-3’,5’-cyclic monophosphate sodium salt is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of inosine-3’,5’-cyclic monophosphate sodium salt typically involves the cyclization of inosine monophosphate. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic structure .

Industrial Production Methods

Industrial production of inosine-3’,5’-cyclic monophosphate sodium salt may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its sodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions

Inosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the inosine moiety or the phosphate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inosine-3’,5’-cyclic monophosphate derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the inosine or phosphate moieties .

Applications De Recherche Scientifique

Inosine-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its role as a cyclic nucleotide. Some of its applications include:

Chemistry: Used to study the substrate specificity and activity of cyclic purines.

Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Explored for potential therapeutic applications, including its effects on cellular proliferation and differentiation.

Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry

Comparaison Avec Des Composés Similaires

Inosine-3’,5’-cyclic monophosphate sodium salt is similar to other cyclic nucleotides, such as:

Adenosine-3’,5’-cyclic monophosphate: Known for its role in activating protein kinase A and regulating various cellular processes.

Guanosine-3’,5’-cyclic monophosphate: Involved in activating protein kinase G and modulating vascular and neural functions.

Cytidine-3’,5’-cyclic monophosphate: Studied for its potential role in cellular signaling and metabolic regulation.

The uniqueness of inosine-3’,5’-cyclic monophosphate sodium salt lies in its specific interactions and effects on cellular processes, which can differ from those of other cyclic nucleotides due to its distinct molecular structure .

Activité Biologique

Inosine-3',5'-cyclic monophosphate sodium salt (cIMP) is an important cyclic nucleotide that plays a significant role in various biological processes, including signal transduction, vasodilation, and cellular metabolism. This article explores the biological activity of cIMP, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

- Molecular Formula : C10H12N4NaO7P

- Molecular Weight : 357.14 g/mol

- SMILES Notation : [H][13C@]1213C@([H])13C@@([H])O[13C@]1([H])13C([H])OP(O2)(O[Na])=O

cIMP functions primarily as a second messenger in various signaling pathways. It is involved in the modulation of several physiological processes:

- Vasodilation : cIMP has been shown to mediate the vasodilatory effects of hydrogen sulfide (H2S) through the activation of soluble guanylyl cyclase (sGC) and phosphodiesterases (PDEs) which regulate intracellular levels of cGMP and cAMP. This interaction suggests a complex interplay between these cyclic nucleotides in vascular responses .

- Cellular Metabolism : Studies indicate that cIMP interacts with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine metabolism. Inhibition of IMPDH can lead to altered cellular proliferation and survival, particularly in cancer cells .

3.1 Vascular Responses

Research has demonstrated that cIMP plays a crucial role in vascular contraction and relaxation mechanisms:

- Contraction Studies : In isolated vessel rings, cIMP has been shown to elicit concentration-dependent contractions when induced by phenylephrine, indicating its role as a contractile mediator in vascular smooth muscle .

3.2 Cellular Proliferation and Cancer

cIMP's interaction with IMPDH highlights its potential as a therapeutic target in cancer treatment:

- Case Study : A study identified mycophenolic acid (MPA), an IMPDH inhibitor, as effective in reducing brain metastasis formation in preclinical models. This suggests that targeting pathways involving cIMP could be beneficial for patients with aggressive cancers .

4. Research Findings

The following table summarizes key research findings regarding the biological activity of cIMP:

5. Conclusion

This compound is a critical molecule involved in various biological activities, particularly concerning vascular function and cellular metabolism. Its role as a second messenger highlights its potential therapeutic applications, particularly in cancer treatment through the modulation of metabolic pathways like those involving IMPDH. Ongoing research continues to uncover the complexities of its actions and interactions within biological systems.

Propriétés

Numéro CAS |

41092-64-2 |

|---|---|

Formule moléculaire |

C10H11N4NaO7P |

Poids moléculaire |

353.18 g/mol |

Nom IUPAC |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16); |

Clé InChI |

RNHIWGFBHBSWFZ-UHFFFAOYSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na] |

Synonymes |

Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt; _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt; Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt; 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.; 3’,5’-cIMP Sodium Salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.